molecular formula C21H25N3O4 B1365523 (2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide CAS No. 93936-27-7

(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide

Cat. No.: B1365523
CAS No.: 93936-27-7
M. Wt: 383.4 g/mol
InChI Key: MOIXOFBAXPHGFF-UKMAJIJPSA-N
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Description

The compound has a formyl group attached to the N-terminus and an amide group attached to the C-terminus. This compound has potential implications in various fields of research and industry due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The formyl group is introduced at the N-terminus, and the amide group is added at the C-terminus during the synthesis .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve automated peptide synthesizers to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized under specific conditions.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Oxidized phenylalanine derivatives.

    Reduction: Alcohol derivatives of the formyl group.

    Substitution: Substituted amide derivatives.

Scientific Research Applications

(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in peptide self-assembly and interactions with biological membranes.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a model compound for studying peptide-based drugs.

    Industry: Utilized in the development of novel biomaterials and nanostructures.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, influencing membrane fluidity and permeability. It may also bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Val-Phe: A dipeptide formed from valine and phenylalanine.

    Phe-Val: Another dipeptide with a similar structure but different sequence.

Uniqueness: (2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide is unique due to the presence of the formyl group at the N-terminus and the amide group at the C-terminus. These functional groups confer distinct chemical properties and reactivity compared to other similar peptides.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-14(2)19(20(22)26)24-21(27)17(13-15-7-4-3-5-8-15)23-18(25)11-10-16-9-6-12-28-16/h3-12,14,17,19H,13H2,1-2H3,(H2,22,26)(H,23,25)(H,24,27)/b11-10+/t17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIXOFBAXPHGFF-UKMAJIJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide
Reactant of Route 2
(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide
Reactant of Route 3
Reactant of Route 3
(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide
Reactant of Route 4
Reactant of Route 4
(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide
Reactant of Route 5
(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide
Reactant of Route 6
Reactant of Route 6
(2S)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanamide

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